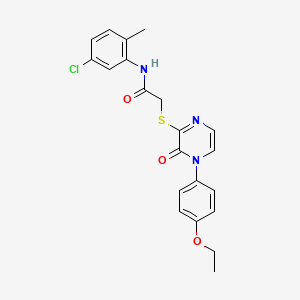
N-(5-chloro-2-methylphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2-methylphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by its chemical structure, which includes a chloro-substituted phenyl group and a thioacetamide moiety. The presence of these functional groups is essential for its biological activity.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of various N-substituted phenyl compounds, including acetamides. These studies indicate that compounds with halogenated phenyl rings exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Activity Against Bacteria : Compounds similar to N-(5-chloro-2-methylphenyl)-2-acetamide have demonstrated effectiveness against:
- Structure-Activity Relationship (SAR) : The position and type of substituents on the phenyl ring greatly influence the biological activity. For instance, compounds with para-substituted halogens showed enhanced lipophilicity, facilitating better membrane penetration and higher antimicrobial efficacy .
- Quantitative Structure-Activity Relationship (QSAR) : Studies employing QSAR models have shown that the biological activity correlates with specific molecular descriptors such as lipophilicity, molecular weight, and polar surface area. Compounds meeting Lipinski’s rule of five generally exhibit favorable pharmacokinetic properties .
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Study on Antimicrobial Efficacy :
- Mechanism of Action :
Data Table: Biological Activity Summary
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans | Lipophilicity (log P) |
|---|---|---|---|---|
| N-(5-chloro-2-methylphenyl)-2-acetamide | Effective | Moderate | Effective | High |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate | Very High |
| N-(3-bromophenyl)-2-chloroacetamide | Effective | Low | Effective | High |
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-3-28-17-8-6-16(7-9-17)25-11-10-23-20(21(25)27)29-13-19(26)24-18-12-15(22)5-4-14(18)2/h4-12H,3,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGJPELJCFOVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














